3-Diazonio-4-oxo-4H-1-benzothiopyran-2-olate
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Overview
Description
3-Diazonio-4-oxo-4H-1-benzothiopyran-2-olate: is a heterocyclic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of a diazonium group, an oxo group, and a benzothiopyran ring structure. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazonio-4-oxo-4H-1-benzothiopyran-2-olate typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate, which leads to the formation of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate . This intermediate can then be further modified to introduce the diazonium group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Diazonio-4-oxo-4H-1-benzothiopyran-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the diazonium group under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted benzothiopyrans.
Scientific Research Applications
Chemistry: In chemistry, 3-Diazonio-4-oxo-4H-1-benzothiopyran-2-olate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural features allow it to interact with various biological targets.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate.
Mechanism of Action
The mechanism of action of 3-Diazonio-4-oxo-4H-1-benzothiopyran-2-olate involves its interaction with molecular targets through its diazonium and oxo groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzothiopyran ring structure also allows for π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: This compound shares a similar core structure but lacks the sulfur atom and diazonium group.
4H-3,1-Benzothiazin-4-ones: These compounds have a similar heterocyclic core but differ in the position and nature of substituents.
4H-Benzo[d][1,3]oxazines: These compounds have an oxygen atom in place of sulfur and exhibit different reactivity and applications.
Uniqueness: 3-Diazonio-4-oxo-4H-1-benzothiopyran-2-olate is unique due to the presence of the diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its sulfur-containing benzothiopyran ring also differentiates it from other similar compounds, providing unique electronic and steric properties.
Properties
CAS No. |
61424-03-1 |
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Molecular Formula |
C9H4N2O2S |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
3-diazonio-4-oxothiochromen-2-olate |
InChI |
InChI=1S/C9H4N2O2S/c10-11-7-8(12)5-3-1-2-4-6(5)14-9(7)13/h1-4H |
InChI Key |
OWFIZCLTKMZRPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)[O-])[N+]#N |
Origin of Product |
United States |
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